molecular formula C15H18N4O2S B2567226 N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide CAS No. 1042878-29-4

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide

Cat. No.: B2567226
CAS No.: 1042878-29-4
M. Wt: 318.4
InChI Key: UJOJKWZXPRYVDR-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring, a morpholine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the morpholine ring: This step involves nucleophilic substitution reactions where a morpholine derivative is introduced to the pyrazine ring.

    Incorporation of the thiophene ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling, where a thiophene derivative is coupled with the intermediate compound.

    Final assembly: The final step involves the formation of the carboxamide group, typically through amidation reactions using carboxylic acid derivatives and amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine and thiophene rings can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(morpholin-4-yl)ethyl]pyrazine-2-carboxamide: Lacks the thiophene ring, which may affect its binding properties and reactivity.

    N-[2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide: Lacks the morpholine ring, which may influence its solubility and pharmacokinetic properties.

Uniqueness

N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyrazine-2-carboxamide is unique due to the presence of both morpholine and thiophene rings, which can confer distinct chemical and biological properties. This combination can enhance its versatility in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(12-10-16-3-4-17-12)18-11-13(14-2-1-9-22-14)19-5-7-21-8-6-19/h1-4,9-10,13H,5-8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOJKWZXPRYVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NC=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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